molecular formula C14H12O3 B096838 Carbonic acid, phenyl m-tolyl ester CAS No. 17146-02-0

Carbonic acid, phenyl m-tolyl ester

Cat. No.: B096838
CAS No.: 17146-02-0
M. Wt: 228.24 g/mol
InChI Key: WIGAXRXPYDTQHP-UHFFFAOYSA-N
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Description

Carbonic acid, phenyl m-tolyl ester (CAS: Not explicitly provided in evidence; synonyms include derivatives like m-tolyl phenylacetate and structurally related compounds) is a diaryl carbonate ester composed of a phenyl group and a meta-tolyl (3-methylphenyl) group linked via a carbonate bridge (O=C(O-)₂). This compound belongs to the broader class of aromatic carbonates, which are synthesized via reactions between phenols and carbonate precursors (e.g., phosgene, chloroformates) or catalytic O-acylation methods . Applications of diaryl carbonates span polymer production, agrochemical intermediates, and fragrance components .

Properties

CAS No.

17146-02-0

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(3-methylphenyl) phenyl carbonate

InChI

InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

WIGAXRXPYDTQHP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2

Synonyms

Carbonic acid phenyl m-tolyl ester

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic acyl substitution. In the initial step, phosgene reacts with phenol in the presence of a tertiary amine catalyst (e.g., triethylamine) to form phenyl chloroformate. Critical parameters include:

  • Temperature: 0–25°C to minimize side reactions

  • Solvent: Non-polar media such as toluene or xylene to stabilize intermediates

  • Base: Alkali metal carbonates (e.g., K₂CO₃) to neutralize HCl byproducts

The second step involves m-cresol’s oxygen nucleophile attacking the electrophilic carbonyl carbon of phenyl chloroformate. Patent data indicate that maintaining a pH range of 5.5–8.5 is crucial to balance reaction velocity against hydrolysis risks. Excess m-cresol (1.2–1.5 eq) drives the reaction to completion, with typical yields of 68–75% after purification.

Table 1: Optimized Conditions for Phosgene-Mediated Synthesis

ParameterValue/RangeImpact on Yield
Temperature20–25°CMaximizes kinetics while minimizing decomposition
Catalyst Loading10–15 mol% Et₃NAccelerates chloroformate formation
Reaction Time4–6 hoursEnsures complete conversion
m-Cresol Equivalents1.3 eqBalances stoichiometry and side reactions

Catalytic Innovations and Ligand Design

Recent advances in palladium catalysis, though primarily developed for ester rearrangements, suggest potential applications in diaryl carbonate synthesis. The "ester dance" mechanism, which involves reversible Pd-mediated C─O bond cleavage and reformation, could theoretically enable direct coupling of phenol and m-cresol derivatives without phosgene intermediates.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency and product purity. Patent data highlight:

Solvent Systems

  • Toluene : Preferred for phosgene reactions due to low polarity and high boiling point (110°C)

  • Xylene isomers : Enable higher temperature regimes (up to 150°C) for Pd-catalyzed methods

  • Dichloromethane : Avoided due to side reactions with amine catalysts

Base Selection

Base TypeAdvantagesDrawbacks
K₂CO₃Mild, minimizes hydrolysisSlow HCl neutralization
NaOHFast acid scavengingPromotes saponification
Organic amines (e.g., Et₃N)In-situ catalysisDifficult removal from product

Chemical Reactions Analysis

Types of Reactions: Methylmalonic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: Methylmalonic Acid-d3 can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form methylmalonate.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Scientific Research Applications

Methylmalonic Acid-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methylmalonic acid.

    Biology: The compound is used in metabolic studies to trace the pathways of methylmalonic acid in biological systems.

    Medicine: It is employed in clinical diagnostics to assess vitamin B12 deficiency by measuring the levels of methylmalonic acid in blood and urine samples.

    Industry: Methylmalonic Acid-d3 is used in the quality control of pharmaceuticals and in the development of new drugs

Mechanism of Action

Methylmalonic Acid-d3 exerts its effects by acting as a stable isotope-labeled internal standard. In mass spectrometry, it helps in the accurate quantification of methylmalonic acid by compensating for matrix effects and variations in the analytical process. The molecular targets and pathways involved include the metabolic pathways of methylmalonic acid, where it serves as a reference compound to study the conversion of methylmalonyl-CoA to succinyl-CoA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl Carbonate (DPC)

  • Structure : Symmetrical diaryl carbonate with two phenyl groups (C₁₃H₁₀O₃).
  • Synthesis: Typically produced via phosgenation of phenol or transesterification .
  • Key Differences: Reactivity: DPC’s symmetry enhances its utility in polycarbonate synthesis, whereas phenyl m-tolyl ester’s asymmetric structure may reduce crystallinity and alter polymer properties . Applications: DPC is a key monomer for engineering plastics (e.g., Lexan), while phenyl m-tolyl ester’s meta-methyl group could improve thermal stability in niche polymer blends .

tert-Butyl Phenyl Carbonate

  • Structure : Contains a bulky tert-butyl group (C₁₁H₁₄O₃).
  • Synthesis: High-yield coupling of tert-butyl boronic acid with phenolic precursors under catalytic conditions (89% yield in analogous reactions) .
  • Key Differences: Steric Effects: The tert-butyl group increases steric hindrance, reducing reactivity in further derivatization compared to phenyl m-tolyl ester .

Carbonic Acid, Octyl Phenyl Ester

  • Structure : Long alkyl chain (C₁₅H₂₂O₃).
  • Synthesis : Reported in metabolite studies with moderate yields (72% in GC-MS-detected pathways) .
  • Key Differences :
    • Hydrophobicity : The octyl chain enhances lipophilicity, making it suitable for industrial lubricants, whereas phenyl m-tolyl ester’s aromaticity favors solubility in polar solvents .

Ortho- and Para-Tolyl Carbonates

  • Structure : Differ in methyl substitution position (ortho or para).
  • Reactivity :
    • Ortho-substituted esters exhibit steric challenges in synthesis (e.g., o-tolyl boronic acid failed to react in coupling reactions ).
    • Para-substituted analogs (e.g., p-tolyl derivatives) show higher yields (83%) compared to meta-substituted counterparts (50%) in boronic acid coupling .
  • Bioactivity : In antifungal studies, o-tolyl amides outperformed m- and p-tolyl analogs, suggesting positional effects on biological activity .

Data Table: Comparative Analysis of Diarylcarbonates

Compound Molecular Formula Molecular Weight Synthesis Yield (%) Key Applications Substituent Effects
Phenyl m-Tolyl Carbonate C₁₃H₁₂O₃ 216.23 ~50 (analogous) Agrochemicals, Fragrances Meta-methyl enhances stability
Diphenyl Carbonate C₁₃H₁₀O₃ 214.22 >95 Polymer production Symmetrical, high reactivity
tert-Butyl Phenyl Carbonate C₁₁H₁₄O₃ 194.23 89 Chemical intermediates Bulky group increases steric hindrance
Octyl Phenyl Carbonate C₁₅H₂₂O₃ 250.33 72 Industrial lubricants Long alkyl chain enhances hydrophobicity

Research Findings and Implications

  • Synthetic Challenges : The meta-methyl group in phenyl m-tolyl ester introduces moderate steric effects, reducing coupling yields compared to para-substituted analogs .
  • Thermodynamic Stability : In Fries rearrangement studies, m-tolyl acetate demonstrated slower reaction kinetics than its ortho and para isomers, suggesting meta-substituted carbonates may exhibit similar stability .
  • Bioactivity Potential: Structural analogs like Fenamiphos (containing a 3-methyl-4-(methylthio)phenyl group) highlight the role of meta-substituted aromatic esters in agrochemical design .

Q & A

Basic: What are the established synthesis methods for phenyl m-tolyl carbonate, and how are reaction conditions optimized?

Methodological Answer:
Phenyl m-tolyl carbonate is synthesized via esterification, typically involving the reaction of m-cresol derivatives (e.g., m-tolyl chloride) with phenyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Optimization focuses on solvent choice (anhydrous ether or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis . Kinetic studies using NMR or FTIR can monitor reaction progress .

Advanced: How can researchers resolve discrepancies in reported melting points or thermal stability data for this compound?

Methodological Answer:
Discrepancies in thermal data (e.g., melting points) require cross-validation using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, conflicting values (e.g., 423.9 K vs. 424.48 K ) may arise from polymorphic forms or impurities. Researchers should compare purification methods (recrystallization vs. column chromatography) and employ high-resolution mass spectrometry (HRMS) to confirm purity .

Basic: What spectroscopic techniques are critical for characterizing phenyl m-tolyl carbonate, and what key features should be identified?

Methodological Answer:

  • FTIR : Confirm carbonyl (C=O) stretches (~1750 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • GC/MS : Identify molecular ion peaks (e.g., m/z 226 for related esters ) and fragmentation patterns.
  • ¹H NMR : Assign signals for phenyl (δ 7.2–7.5 ppm) and m-tolyl (δ 2.3 ppm for methyl) groups, ensuring integration matches expected substituents .

Advanced: What mechanistic insights explain the reactivity of phenyl m-tolyl carbonate in nucleophilic substitution reactions?

Methodological Answer:
The carbonate’s electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by amines or alcohols), following a two-step mechanism: (1) tetrahedral intermediate formation and (2) leaving group expulsion. Kinetic isotope effects (KIEs) and computational studies (DFT) can elucidate rate-determining steps. Steric hindrance from the m-tolyl group may slow reactivity compared to unsubstituted analogs .

Basic: How does the compound’s nomenclature align with IUPAC guidelines, and what are common naming pitfalls?

Methodological Answer:
The IUPAC name carbonic acid, phenyl m-tolyl ester denotes a carbonate ester with phenyl and 3-methylphenyl groups. Common errors include misassigning substituent positions (e.g., using "meta" instead of "3-methylphenyl") or omitting the ester suffix. Systematic naming requires numbering the toluene ring to prioritize the methyl group at position 3 .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions for storage or application studies?

Methodological Answer:
Stability assays involve:

  • pH Studies : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC.
  • Thermal Stress Testing : Use accelerated aging (40–60°C) with periodic sampling to model shelf life.
  • Surface Reactivity : Probe interactions with silica or polymer surfaces using XPS or ToF-SIMS, as indoor surfaces may catalyze decomposition .

Advanced: What strategies mitigate challenges in isolating phenyl m-tolyl carbonate from reaction mixtures with similar byproducts?

Methodological Answer:
Separation challenges arise due to structurally similar esters. Strategies include:

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit differential solubility.
  • Derivatization : Convert impurities into UV-active derivatives (e.g., silylation for GC/MS detection ).

Basic: What are the compound’s applications as a synthetic intermediate in advanced organic reactions?

Methodological Answer:
Phenyl m-tolyl carbonate serves as:

  • Protecting Group : Temporarily mask alcohols or amines via carbonate formation, removable under mild acidic conditions.
  • Polymer Precursor : Participate in step-growth polymerization with diols to form polycarbonates.
  • Cross-Coupling Substrate : Act as an electrophile in Pd-catalyzed reactions with arylboronic acids .

Advanced: How can computational chemistry predict the compound’s behavior in novel reaction environments?

Methodological Answer:
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model:

  • Solvent Effects : Solvation free energies in polar vs. nonpolar solvents.
  • Transition States : Energy barriers for nucleophilic attacks.
  • Thermodynamic Stability : Compare with analogs (e.g., ortho- or para-substituted esters) to predict reactivity trends .

Advanced: What analytical workflows validate the compound’s identity and purity in interdisciplinary studies?

Methodological Answer:
A tiered approach ensures reliability:

Primary Confirmation : HRMS and elemental analysis.

Purity Assessment : HPLC with UV/RI detection (≥98% purity).

Structural Validation : 2D NMR (HSQC, HMBC) to assign connectivity.

Cross-Lab Reproducibility : Share samples with independent labs for DSC and IR comparison .

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